(6-Morpholinopyridazin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

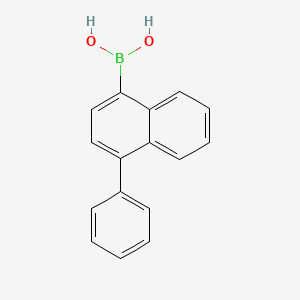

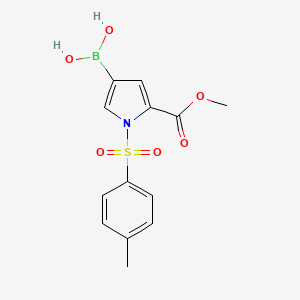

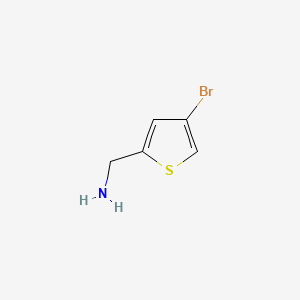

“(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1628557-00-5 . It has a molecular weight of 230.7 and its molecular formula is C9H15ClN4O . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is 1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

“(6-Morpholinopyridazin-3-yl)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is an orally active, water-soluble neurokinin-1 (h-NK(1)) receptor antagonist with potential applications in treating emesis and depression. This compound demonstrated high efficacy in pre-clinical tests, highlighting its therapeutic potential (Harrison et al., 2001).

Antimicrobial Activity

New quinoline derivatives carrying a 1,2,3-triazole moiety have shown significant in vitro antibacterial and antifungal activities, comparable to first-line drugs. This discovery paves the way for the development of novel antimicrobial agents (Thomas et al., 2010).

Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine facilitated the synthesis of N-heterocyclic ruthenium(II) complexes, which showed high efficiency in transfer hydrogenation of acetophenone derivatives. This process is crucial for developing efficient and selective catalytic reactions in organic synthesis (Karabuğa et al., 2015).

Synthesis of Unsymmetrical Tetrazine Derivatives

Research on the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, including morpholine moieties, has contributed to the development of compounds with potential applications in materials science and pharmaceutical chemistry. These compounds exhibit stability through π–π interactions, showcasing their structural uniqueness (Xu et al., 2012).

Stroke Treatment

Advances in the design of nitrones for stroke treatment have been significant, with tetramethylpyrazine nitrones and quinolylnitrones showing promise as therapeutic agents. These compounds exhibit potent thrombolytic activity, free radicals scavenging power, and neuroprotection, which are crucial for effective stroke therapy (Marco-Contelles, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name |

(6-morpholin-4-ylpyridazin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRRIBZNDBRTTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Morpholinopyridazin-3-yl)methanamine hydrochloride | |

CAS RN |

87977-27-3 |

Source

|

| Record name | 3-Pyridazinemethanamine, 6-(4-morpholinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87977-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

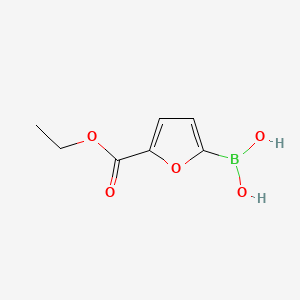

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)